molecular formula C27H46O B591127 α-Cholesterol-d6 CAS No. 92543-07-2

α-Cholesterol-d6

Cat. No. B591127
CAS RN: 92543-07-2
M. Wt: 392.701
InChI Key: HVYWMOMLDIMFJA-LPWOMTTRSA-N
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Description

Synthesis Analysis

The synthesis of cholesterol involves complex biochemical pathways. One method involves the extraction of free cholesterol and cholesterol esters from tissue samples, followed by quantification analysis of lipid species utilizing gas chromatography–mass spectrometry . Another method involves the use of cholesterol-conjugated chromophores of α-cyanostilbene/diene .


Molecular Structure Analysis

The molecular formula of α-Cholesterol-d6 is C27H40D6O . Cholesterol is characterized by a bulky steroid ring structure with a hydroxyl group on one end and a short hydrocarbon tail on the other . The overall dimension of a cholesterol molecule is about 19 × 5.5 × 4.7 (Å), where its longest dimension roughly matches the thickness (~20 Å) of a lipid monolayer in cell membrane .


Chemical Reactions Analysis

Cholesterol undergoes various chemical reactions. For instance, it can be extracted from tissue samples and then derivatized for analysis . In another example, cholesterol substrates were tested in the presence of 1,2:3,4-di-O-isopropylidene-α-d-galactopyranose, concluding that cholesteryl diphenylphosphate was the best compound for the purpose .


Physical And Chemical Properties Analysis

α-Cholesterol-d6 is not hygroscopic and not light sensitive . Its molecular formula is C27H40D6O, with a percent composition of C 82.58%, H 13.34%, O 4.07% .

Scientific Research Applications

Biochemistry: Synthesis of Vitamin D Analogues

α-Cholesterol-d6 is utilized in the synthesis of various vitamin D analogues. Researchers have successfully synthesized vitamins D2, D4, D5, D6, and D7 from β-sitosterol using α-Cholesterol-d6 . These analogues play crucial roles in biological functions and have varying activities in vivo, which are essential for understanding their potential therapeutic applications.

Pharmacology: Cholesterol Metabolism Studies

In pharmacological research, α-Cholesterol-d6 is used to study cholesterol metabolism after bariatric surgery . It serves as a tracer to understand the absorption, synthesis, and catabolism of cholesterol, providing insights into the effects of surgical interventions on cholesterol levels in the body.

Environmental Science: Lipidomic Responses to Environmental Changes

Environmental lipidomics leverages α-Cholesterol-d6 to understand how organisms and ecosystems respond to environmental stressors . It helps in tracking lipid changes that occur in response to external stimuli, aiding in the study of toxicity, adaptation, and the health effects of pollutants.

Food Science: Development of Functional Foods

In food science, α-Cholesterol-d6 is important for the development of structured lipids, which are modified to alter fatty acid composition and distribution . These structured lipids have unique functional characteristics, such as improved absorption and reduced caloric content, making them valuable in creating healthier food options.

Material Science: Creation of Lipid Standards

α-Cholesterol-d6 is used as a synthetic lipid standard in material science. It aids in the detection of cholesterol concentration using chromatography techniques and is instrumental in the generation of stratum corneum lipid model systems for studies involving neutron diffraction .

Analytical Chemistry: Quantification of Lipid Species

Analytical chemistry utilizes α-Cholesterol-d6 for the quantification of lipid species in various samples. It is employed as an internal standard in mass spectrometry to enhance the accuracy of lipid profiling, crucial for understanding lipid metabolism and related diseases .

Mechanism of Action

Target of Action

The primary targets of α-Cholesterol-d6, a deuterium-labeled form of cholesterol, are the same as those of cholesterol . Cholesterol is an essential lipid for mammalian cells and plays a crucial role in regulating membrane fluidity, cell differentiation, and proliferation . It is also an endogenous estrogen-related receptor α (ERRα) agonist .

Mode of Action

α-Cholesterol-d6 interacts with its targets in a similar manner to cholesterol. It is a fundamental structural component of cell membranes and plays an essential role in regulating membrane fluidity . The presence of cholesterol in the membrane can alter the function of transporters and signaling proteins .

Biochemical Pathways

The biochemical pathways affected by α-Cholesterol-d6 are likely the same as those affected by cholesterol. Cholesterol is synthesized through a complex process involving more than 30 different steps, which can be organized into two biochemical pathways: the Bloch pathway and the Kandutsch–Russell pathway . The rate-limiting step in cholesterol synthesis occurs at the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, HMGR, catalyzed step .

Pharmacokinetics

Cholesterol is extensively bound (>95%) to plasma proteins, particularly to albumin . The cytochrome P450 3A (CYP3A4) family is involved in the metabolism of cholesterol .

Result of Action

The molecular and cellular effects of α-Cholesterol-d6’s action would be expected to mirror those of cholesterol. Cholesterol plays a key role in determining the fluidity and permeability characteristics of the membrane as well as the function of both the transporters and signaling proteins . It is also an endogenous ERRα agonist .

Action Environment

The action, efficacy, and stability of α-Cholesterol-d6 are likely influenced by environmental factors in a similar manner to cholesterol. For instance, the activity of delta-5 (D5D) and delta-6 desaturases (D6D), enzymes involved in PUFA conversion, can be influenced by the environmental context or PUFA dietary intake . A high desaturase activity in a ω-3 PUFA-rich environment would increase the cardioprotective EPA and DHA. On the other hand, a high desaturase activity in a ω-6 PUFA-rich environment would increase the AA bioavailability, potentially favoring the synthesis of proinflammatory eicosanoids and the consequent inflammatory vascular damage .

Safety and Hazards

α-Cholesterol-d6 is intended for R&D use only and not for medicinal, household, or other use . It is recommended to avoid dust formation and breathing vapours, mist, or gas . It should not be released into the environment .

Future Directions

Future research directions could involve the development of new therapies based on pharmacologic enhancement of cholesterol metabolism . Potential new approaches like HDL infusions, delipidated HDL, liver X receptor agonists, Apo A-I upregulators, Apo A mimetics, and gene therapy are in early phase trials .

properties

{ "Design of the Synthesis Pathway": "The synthesis of α-Cholesterol-d6 involves the introduction of six deuterium atoms into the cholesterol molecule. This can be achieved by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "Cholesterol", "Deuterated reagents" ], "Reaction": [ "The starting material, cholesterol, is reacted with deuterated reagents in a series of steps to introduce deuterium atoms into the molecule.", "One possible synthesis pathway involves the reduction of cholesterol using sodium borodeuteride in deuterated methanol to introduce deuterium atoms at the C3, C5, and C24 positions.", "The resulting compound is then subjected to acetylation using acetic anhydride and pyridine in deuterated solvent to introduce deuterium atoms at the C2 and C26 positions.", "Finally, the acetyl protecting groups are removed using a mild base such as potassium carbonate in deuterated solvent to yield α-Cholesterol-d6." ] }

CAS RN

92543-07-2

Product Name

α-Cholesterol-d6

Molecular Formula

C27H46O

Molecular Weight

392.701

IUPAC Name

(3R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i9D,13D2,17D2,21D

InChI Key

HVYWMOMLDIMFJA-LPWOMTTRSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

synonyms

(3α)-Cholest-5-en-3-ol-d6;  Cholest-5-en-3α-ol-d6;  3-Epicholesterol-d6;  3α-Cholesterol-d6;  3α-Hydroxycholest-5-ene-d6;  Epicholesterol-d6;  epi-Cholesterol-d6; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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